![molecular formula C22H21FN2OS B3001905 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223821-14-4](/img/structure/B3001905.png)
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
The compound 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its unique structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical frameworks and functional groups that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile to yield good results . This suggests that a similar approach could be employed for the synthesis of this compound, potentially involving an isothiocyanate intermediate and a suitable amine with a spirocyclic structure.
Molecular Structure Analysis
The molecular structure of related thiourea derivatives is characterized by a planar carbonyl and thiourea groups, with antiperiplanar conformation of the C=S and C=O double bonds, often stabilized by intramolecular hydrogen bonding . X-ray diffraction analysis of such compounds reveals detailed structural information, which would be essential for a complete understanding of the molecular structure of this compound.
Chemical Reactions Analysis
The related 1,3-dimethyl-1,3-diaza-2-phosphetidin-4-thione derivatives undergo various oxidation reactions, which can lead to rearrangements of the ring system . This indicates that the compound of interest may also participate in oxidation reactions, potentially leading to interesting rearrangements or the formation of new functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The intramolecular N-H...O hydrogen bonds and intermolecular N-H...S=C hydrogen bonds contribute to the stability and solid-state packing of these compounds . These interactions could also be expected in the compound of interest, affecting its melting point, solubility, and crystal structure.
properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-14-5-6-17(13-15(14)2)20(26)25-21(27)19(16-7-9-18(23)10-8-16)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPCVMTTZJNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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